2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Description

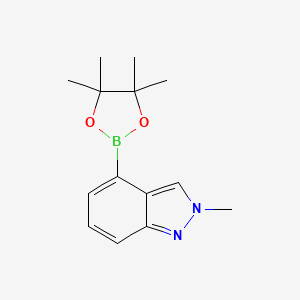

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole (CAS No. 885698-95-3) is a boron-containing heterocyclic compound with the molecular formula C₁₄H₁₉BN₂O₂ and a molecular weight of 258.12 g/mol . It belongs to the indazole class, featuring a fused bicyclic structure with two nitrogen atoms in the five-membered ring. The compound is characterized by a methyl group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position. This boronate group enables its participation in Suzuki-Miyaura cross-coupling reactions, a key transformation in medicinal and materials chemistry . Limited physical data are available, though it is classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name |

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-7-6-8-12-10(11)9-17(5)16-12/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMBOMPXHDRRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NN(C=C23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656799 | |

| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885698-95-3 | |

| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2H-indazole-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves the borylation of the corresponding halogenated indazole derivative. A common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

Reduction: The compound can undergo reduction reactions to yield various reduced forms, depending on the reagents and conditions used.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

Cross-Coupling Products: Various biaryl compounds.

Oxidation Products: Alcohols or phenols.

Reduction Products: Reduced forms of the indazole derivative.

Scientific Research Applications

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is widely used in scientific research due to its versatility:

Chemistry: As a key intermediate in the synthesis of complex organic molecules.

Biology: In the development of bioactive compounds and probes for biological studies.

Medicine: In the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

Industry: In the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately forming the desired carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related boronates, focusing on substitution patterns, synthetic methods, and physicochemical properties.

Positional Isomers on the Indazole Ring

- 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 2304635-16-1, Similarity Score: 0.97): This isomer differs in the methyl group position (3 vs. 2) and tautomeric form (1H- vs. 2H-indazole).

- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 864771-17-5, Similarity Score: 1.00): The boronate group at the 5-position reduces steric hindrance compared to the 4-substituted target compound, which could enhance reactivity in certain coupling conditions .

Substituent Variations

- Molecular weight increases to 278.54 g/mol (C₁₃H₁₆BClN₂O₂), with a crystalline structure inferred from its MOL file designation .

- 2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole :

The isopropyl group at the 2-position introduces steric bulk, reducing synthetic yield (17% vs. 40% for the 1-isopropyl analog) due to hindered reaction pathways .

Heterocyclic Core Modifications

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 761446-44-0): Replacing indazole with pyrazole simplifies the aromatic system, lowering molecular weight (208.06 g/mol) and altering electronic properties. Pyrazole boronates are less common in drug discovery but serve as versatile intermediates in agrochemical synthesis .

- 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole :

Substituting indazole with thiazole changes the heteroatom arrangement (N-S vs. N-N), influencing polarity and bioavailability. This compound has a higher melting point (103–106°C) compared to liquid indazole derivatives, reflecting enhanced crystallinity .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 2-Methyl-4-(pinacol boronate)-2H-indazole | 885698-95-3 | C₁₄H₁₉BN₂O₂ | 258.12 | 2-Me, 4-Bpin | Liquid (no mp data), H315/H319/H335 |

| 6-Chloro-4-(pinacol boronate)-1H-indazole | 1802433-98-2 | C₁₃H₁₆BClN₂O₂ | 278.54 | 6-Cl, 4-Bpin | Crystalline (MOL file available) |

| 1-Methyl-4-(pinacol boronate)-1H-pyrazole | 761446-44-0 | C₁₀H₁₇BN₂O₂ | 208.06 | 1-Me, 4-Bpin | Lower MW, agrochemical intermediate |

| 2-Isopropyl-6-(pinacol boronate)-2H-indazole | N/A | C₁₅H₂₂BN₂O₂ | 272.16 | 2-iPr, 6-Bpin | 17% yield, steric hindrance |

Table 2: Hazard Profiles

| Compound Type | Hazard Statements | Key Risks |

|---|---|---|

| Indazole boronates | H315, H319, H335 | Skin/eye irritation, respiratory |

| Chlorinated boronates | Likely similar to above | Added toxicity from Cl substituent |

| Pyrazole boronates | Warning (no specific data) | Potential flammability |

Biological Activity

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H19BN2O2

- Molecular Weight : 246.12 g/mol

Synthesis

The compound is synthesized through a multi-step process involving the reaction of indazole derivatives with boron-containing reagents. The presence of the dioxaborolane group enhances the compound's stability and reactivity.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of indazole derivatives. Notably:

- In vitro studies have shown that 2-methylindazole derivatives exhibit significant activity against various bacterial strains and fungi.

- A study indicated that certain derivatives had an IC50 value lower than 1 µM against Candida albicans and Candida glabrata, demonstrating superior efficacy compared to traditional antifungal agents like fluconazole .

Antiprotozoal Activity

The compound exhibits promising antiprotozoal activity:

- It has been shown to be effective against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.

- Compounds derived from the indazole framework demonstrated better activity than metronidazole, the standard treatment for these infections .

Anti-inflammatory Activity

The anti-inflammatory properties of 2-methylindazole derivatives were assessed through their inhibitory effects on cyclooxygenase enzymes (COX):

- Selected compounds displayed in vitro inhibition of COX-2 at concentrations around 10 µM. This suggests a potential application in treating inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various indazole derivatives:

- Compound 18 was found to be 12.8 times more effective than metronidazole against G. intestinalis.

- The study included a range of derivatives showcasing varied antimicrobial profiles against both bacteria and fungi .

Case Study 2: Anti-inflammatory Potential

A separate investigation into the anti-inflammatory effects revealed:

- Compounds demonstrated significant COX-2 inhibition comparable to established anti-inflammatory drugs.

- The mechanism of action remains under investigation but suggests a pathway involving the modulation of inflammatory mediators .

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Target | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| Antimicrobial | Candida albicans | <1 | Fluconazole |

| Antimicrobial | Giardia intestinalis | <1 | Metronidazole |

| Antiprotozoal | Entamoeba histolytica | <1 | Metronidazole |

| Anti-inflammatory | COX-2 | 10 | Rofecoxib |

Q & A

Q. What are the challenges in achieving high-yielding, scalable syntheses of polyfunctionalized indazole-boronate hybrids, and how can these be addressed through innovative reaction design?

- Methodological Answer : Competing side reactions (e.g., protodeboronation) limit scalability. Flow chemistry minimizes residence time and improves heat/mass transfer. Design bifunctional catalysts (e.g., Pd@MOF) to enhance regioselectivity. Process Analytical Technology (PAT) tools, such as ReactIR, enable real-time monitoring of intermediates .

Notes

- Advanced Techniques : Emphasis on mechanistic studies, computational modeling, and cutting-edge methodologies (e.g., photochemistry, C–H activation).

- Methodological Focus : Answers prioritize actionable protocols over theoretical descriptions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.